molecular formula C7H11ClN2O B6277082 5-(ethylamino)-1,2-dihydropyridin-2-one hydrochloride CAS No. 2763779-57-1

5-(ethylamino)-1,2-dihydropyridin-2-one hydrochloride

Cat. No.: B6277082
CAS No.: 2763779-57-1
M. Wt: 174.6
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Description

5-(ethylamino)-1,2-dihydropyridin-2-one hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a pyridine ring, which is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ethylamino)-1,2-dihydropyridin-2-one hydrochloride typically involves the reaction of ethylamine with a suitable precursor, such as a pyridine derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require the presence of a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs advanced techniques such as flow chemistry and automated synthesis to optimize the reaction conditions and improve the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-(ethylamino)-1,2-dihydropyridin-2-one hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyridine derivatives.

Scientific Research Applications

5-(ethylamino)-1,2-dihydropyridin-2-one hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(ethylamino)-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(methylamino)-1,2-dihydropyridin-2-one hydrochloride
  • 5-(propylamino)-1,2-dihydropyridin-2-one hydrochloride
  • 5-(butylamino)-1,2-dihydropyridin-2-one hydrochloride

Uniqueness

5-(ethylamino)-1,2-dihydropyridin-2-one hydrochloride is unique due to its specific ethylamino substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

2763779-57-1

Molecular Formula

C7H11ClN2O

Molecular Weight

174.6

Purity

95

Origin of Product

United States

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